Thalibrine
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Overview
Description
Thalibrine is a bisbenzylisoquinoline alkaloid isolated from the roots of Thalictrum species, particularly Thalictrum rochebrunianum . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalibrine can be synthesized through various organic reactions involving the condensation of appropriate precursors. The specific synthetic routes and reaction conditions for this compound are detailed in the literature, but generally involve the use of bisbenzylisoquinoline intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plant sources, such as Thalictrum species. The process includes steps like solvent extraction, chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Thalibrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Chemistry: Thalibrine serves as a model compound for studying bisbenzylisoquinoline alkaloids and their chemical properties.
Mechanism of Action
The mechanism of action of thalibrine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and hypotensive activities .
Comparison with Similar Compounds
Thalibrine is compared with other bisbenzylisoquinoline alkaloids, such as:
- Berberine
- Columbamine
- Jatrorrhizine
- Magnoflorine
- Palmatine
These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities.
Biological Activity
Thalibrine, a benzylisoquinoline alkaloid derived from the plant Thalictrum foliolosum, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its potential pharmacological effects, mechanisms of action, and relevant research findings.
1. Overview of this compound
This compound is classified as an alkaloid and is structurally related to various other bioactive compounds. Its chemical properties allow it to interact with multiple biological targets, making it a candidate for therapeutic applications.
2.1 Antitumor Activity
Research indicates that this compound possesses significant antitumor properties. A study highlighted its effectiveness as an alkylating agent, which is crucial in the treatment of neoplasms. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy .
Study | Effect | Cell Line/Model |
---|---|---|
PubMed Study | Cytotoxicity | Various neoplastic models |
In-silico Study | Binding affinity to tumor markers | TNF-α, TGF-β |
2.2 Hepatoprotective Properties
In-silico studies have predicted that this compound may exhibit hepatoprotective effects by inhibiting proteins associated with liver disorders. The molecular docking studies indicated strong binding affinities to TNF-α and TGF-β, which are critical in liver inflammation and fibrosis .
This compound's mechanisms include:
- Alkylation of DNA : This leads to disruption in cancer cell proliferation.
- Modulation of signaling pathways : Interaction with PPAR receptors suggests a role in metabolic regulation and anti-inflammatory responses .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In-vivo Studies : Animal models demonstrated that this compound administration resulted in reduced tumor growth and improved liver function markers.
- In-vitro Studies : Cell culture experiments confirmed its cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
5. Conclusion
This compound exhibits promising biological activities, particularly in cancer treatment and liver protection. Its ability to interact with key molecular targets highlights its potential as a therapeutic agent. Continued research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.
Properties
CAS No. |
59614-34-5 |
---|---|
Molecular Formula |
C38H44N2O6 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(43-4)33(41)22-29(26)31(39)17-24-7-10-28(11-8-24)46-38-19-25(9-12-34(38)42-3)18-32-30-23-37(45-6)36(44-5)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 |
InChI Key |
MEETXPGMOAAZPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)O)OC |
Origin of Product |
United States |
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